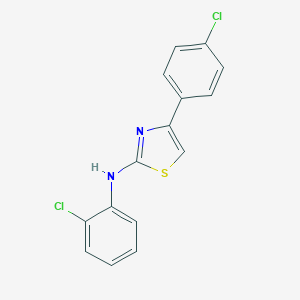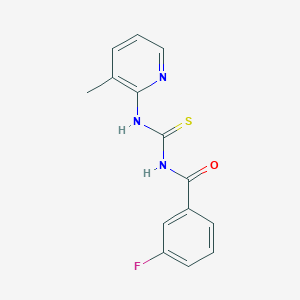![molecular formula C21H18ClN5O3S B398179 4-chloro-N-[4-(5-nitroquinolin-8-yl)piperazine-1-carbothioyl]benzamide](/img/structure/B398179.png)
4-chloro-N-[4-(5-nitroquinolin-8-yl)piperazine-1-carbothioyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[4-(5-nitroquinolin-8-yl)piperazine-1-carbothioyl]benzamide is a complex organic compound that features a quinoline moiety, a piperazine ring, and a benzamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(5-nitroquinolin-8-yl)piperazine-1-carbothioyl]benzamide typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Nitration: The quinoline derivative is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the desired position.
Piperazine Coupling: The nitrated quinoline is reacted with piperazine under basic conditions to form the piperazine-quinoline intermediate.
Thioamide Formation: The intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The thioamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Reduction: Formation of 4-amino-N-{[4-(5-aminoquinolin-8-yl)piperazin-1-yl]carbonothioyl}benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 4-chlorobenzoic acid and the corresponding amine.
科学研究应用
4-chloro-N-[4-(5-nitroquinolin-8-yl)piperazine-1-carbothioyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antitumor agent due to its ability to interact with DNA and proteins.
Biological Studies: Used as a probe to study the binding interactions with various biological targets.
Chemical Biology: Employed in the design of molecular probes for imaging and diagnostic purposes.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-chloro-N-[4-(5-nitroquinolin-8-yl)piperazine-1-carbothioyl]benzamide involves its interaction with biological macromolecules:
DNA Binding: The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death.
Protein Interaction: The compound can bind to proteins, inhibiting their function and affecting cellular processes.
Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in critical biochemical pathways.
相似化合物的比较
Similar Compounds
4-chloro-N-{[4-(5-aminoquinolin-8-yl)piperazin-1-yl]carbonothioyl}benzamide: Similar structure but with an amino group instead of a nitro group.
4-chloro-N-{[4-(quinolin-8-yl)piperazin-1-yl]carbonothioyl}benzamide: Lacks the nitro group on the quinoline moiety.
Uniqueness
4-chloro-N-[4-(5-nitroquinolin-8-yl)piperazine-1-carbothioyl]benzamide is unique due to the presence of both the nitroquinoline and piperazine moieties, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C21H18ClN5O3S |
|---|---|
分子量 |
455.9g/mol |
IUPAC 名称 |
4-chloro-N-[4-(5-nitroquinolin-8-yl)piperazine-1-carbothioyl]benzamide |
InChI |
InChI=1S/C21H18ClN5O3S/c22-15-5-3-14(4-6-15)20(28)24-21(31)26-12-10-25(11-13-26)18-8-7-17(27(29)30)16-2-1-9-23-19(16)18/h1-9H,10-13H2,(H,24,28,31) |
InChI 键 |
XVXRAPLBJINLEB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)C(=S)NC(=O)C4=CC=C(C=C4)Cl |
规范 SMILES |
C1CN(CCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)C(=S)NC(=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(3-chloro-4-methylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B398096.png)
![N-benzyl-2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B398099.png)
![N-(4-fluorophenyl)-2-[4-oxo-2-[(2Z)-2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide](/img/structure/B398100.png)
![N-(4-isopropylphenyl)-2-[2-(mesitylimino)-3-methyl-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B398101.png)
![4-(4-Bromo-2-fluorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B398102.png)
![N-(4-bromophenyl)-2-{2-[(2-ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B398103.png)
![N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B398108.png)
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate](/img/structure/B398110.png)

![3-(2-CHLOROBENZOYL)-1-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA](/img/structure/B398113.png)
![3-fluoro-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide](/img/structure/B398114.png)
![8-[4-(Benzenesulfonyl)piperazin-1-yl]-5-nitroquinoline](/img/structure/B398116.png)
![N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-fluorobenzamide](/img/structure/B398117.png)

